molecular formula C13H5F16IO3S B1321907 (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate CAS No. 77758-84-0

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

Cat. No.: B1321907
CAS No.: 77758-84-0
M. Wt: 672.12 g/mol
InChI Key: GGWYKYDTNLXUMF-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with perfluorohexyl iodide in the presence of a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to achieve a high level of purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield perfluorohexyl-substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate involves the transfer of the perfluorohexyl group to a target molecule. This process is facilitated by the hypervalent iodine center, which acts as a reactive intermediate. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate is unique due to its specific perfluorohexyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

phenyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F13I.CHF3O3S/c13-7(14,9(17,18)11(21,22)23)8(15,16)10(19,20)12(24,25)26-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWYKYDTNLXUMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F16IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608258
Record name Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77758-84-0
Record name Phenyl(tridecafluorohexyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluorohexyl)phenyliodonium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 2
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 3
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 4
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 5
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate
Reactant of Route 6
(Perfluoro-n-hexyl)phenyliodonium trifluoromethanesulfonate

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